
1-(6-methylpyridin-3-yl)oxycarbonylpiperidine-4-carboxylic acid
Vue d'ensemble
Description
1-(6-methylpyridin-3-yl)oxycarbonylpiperidine-4-carboxylic acid is a complex organic compound that features a piperidine ring substituted with a carboxylic acid group and a 6-methylpyridin-3-yloxycarbonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-methylpyridin-3-yl)oxycarbonylpiperidine-4-carboxylic acid typically involves multi-step organic reactions. One common method involves the reaction of 6-methylpyridin-3-ol with piperidine-4-carboxylic acid under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(6-methylpyridin-3-yl)oxycarbonylpiperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction can result in the formation of reduced compounds with modified structures.
Applications De Recherche Scientifique
1-(6-methylpyridin-3-yl)oxycarbonylpiperidine-4-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(6-methylpyridin-3-yl)oxycarbonylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-methylpiperidine-4-carboxylic acid hydrochloride
- Pipecolinic acid
- ®-(-)-3-Piperidinecarboxylic acid
Uniqueness
1-(6-methylpyridin-3-yl)oxycarbonylpiperidine-4-carboxylic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperidine ring with a 6-methylpyridin-3-yloxycarbonyl group makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C13H16N2O4 |
|---|---|
Poids moléculaire |
264.28 g/mol |
Nom IUPAC |
1-(6-methylpyridin-3-yl)oxycarbonylpiperidine-4-carboxylic acid |
InChI |
InChI=1S/C13H16N2O4/c1-9-2-3-11(8-14-9)19-13(18)15-6-4-10(5-7-15)12(16)17/h2-3,8,10H,4-7H2,1H3,(H,16,17) |
Clé InChI |
ODGJFAQGWOYXMS-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=C(C=C1)OC(=O)N2CCC(CC2)C(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
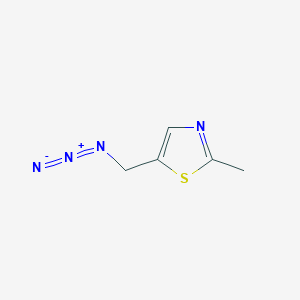
![1-Piperidineacetamide,4-(phenylmethyl)-n-[3-[(phenylmethyl)amino]phenyl]-](/img/structure/B8486237.png)
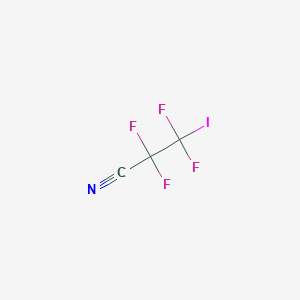
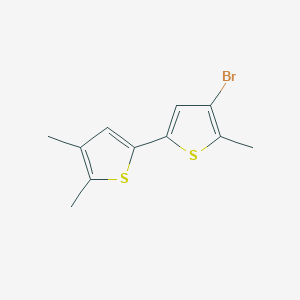
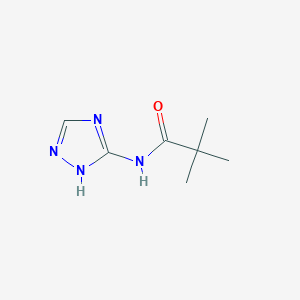
![[2-(2-Imidazol-1-yl-ethoxy)-phenyl]-acetic acid](/img/structure/B8486276.png)
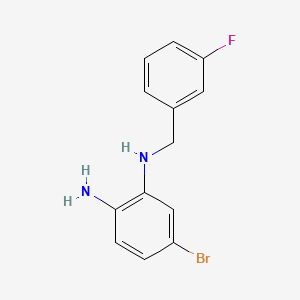

![[2,4-Bis(trichloromethyl)-2H,4H-1,3-benzodioxin-6-yl]methanol](/img/structure/B8486290.png)

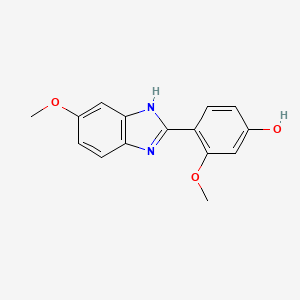
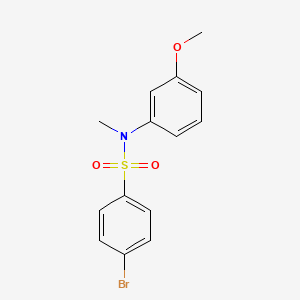
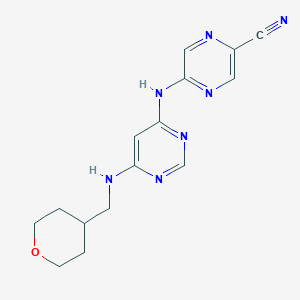
![3-bromo-N-cyclohexylimidazo[1,2-b]pyridazin-6-amine](/img/structure/B8486332.png)
